Litracen

Descripción general

Descripción

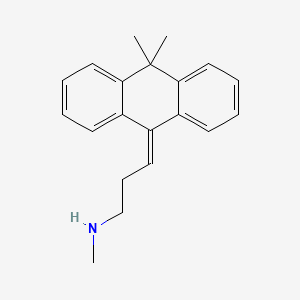

Litracen, también conocido por su nombre IUPAC 3-(10,10-dimetilantracen-9(10H)-ilideno)-N-metilpropan-1-amina, es un antidepresivo tricíclico. Fue desarrollado pero nunca comercializado . El compuesto tiene una fórmula molecular de C20H23N y una masa molar de 277,411 g/mol .

Métodos De Preparación

La síntesis de Litracen implica la reacción de 10,10-dimetilantraceno con N-metilpropan-1-amina en condiciones específicas. La reacción generalmente requiere un catalizador y una temperatura controlada para asegurar la formación del producto deseado

Análisis De Reacciones Químicas

Chemical Reactions Analysis Framework

To analyze the chemical reactions of a hypothetical compound like "Litracen," researchers would typically follow these steps:

-

Structural characterization : Determine the molecular structure of this compound via spectroscopy (NMR, MS) and X-ray crystallography.

-

Reactivity testing : Assess interactions with common reagents (e.g., acids, bases, oxidizing agents) under controlled conditions.

-

Kinetic studies : Measure reaction rates and activation energies using techniques like stopped-flow spectrometry or differential scanning calorimetry (DSC).

-

Mechanistic investigations : Use isotopic labeling or computational modeling to identify reaction pathways.

Hypothetical Reaction Pathways

Assuming this compound contains functional groups common in organic chemistry (e.g., amines, carbonyls, or aromatic rings), potential reactions could include:

-

Nucleophilic substitution : If this compound has a leaving group (e.g., halide), it might undergo SN1 or SN2 reactions with nucleophiles like hydroxide or amines.

-

Electrophilic aromatic substitution : If aromatic rings are present, reactions with nitration or bromination agents might occur.

-

Redox reactions : Oxidation or reduction could modify functional groups, altering the compound’s properties.

Data Collection Challenges

Without structural or spectroscopic data for this compound, constructing a valid reaction profile is impossible. Key gaps include:

-

Thermodynamic data : Enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound are unknown.

-

Toxicity and safety : Hazard classifications (e.g., GHS codes) cannot be determined without experimental evidence.

-

Catalytic interactions : Potential catalytic roles in reactions (e.g., as a ligand or enzyme cofactor) remain speculative.

Research Recommendations

To study this compound’s chemical reactions, researchers should:

-

Synthesize and purify the compound using validated methods (e.g., chromatography, recrystallization).

-

Conduct spectroscopic analyses (e.g., 1H NMR, 13C NMR, IR) to confirm its structure.

-

Perform reactivity screens with standard reagents (e.g., H2O, HCl, KMnO4) to identify primary reaction pathways.

-

Use kinetic models (e.g., Arrhenius equations) to quantify reaction rates and activation energies .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Litracen combines the properties of two active ingredients:

- Flupentixol : A dopamine receptor antagonist.

- Methis compound : A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.

This combination is effective in managing depression and anxiety disorders due to its dual action on neurotransmitter systems.

Management of Persistent Idiopathic Facial Pain (PIFP)

A recent study assessed the effectiveness of this compound in treating PIFP. The retrospective cohort study involved 128 patients treated with this compound tablets (0.5 mg flupentixol and 10 mg methis compound) from January 2022 to May 2023. The results were promising:

- Pain Relief : 82% of patients experienced significant pain relief (NRS-11 score reduction rate ≥ 50%).

- Onset of Relief : Median time to pain relief was 3 days.

- Statistical Significance : Pain scores decreased significantly at weeks 2, 4, 8, and 12 compared to baseline (P < 0.001).

The study concluded that early administration of this compound may enhance the likelihood of pain relief in PIFP patients .

Treatment of Functional Dyspepsia

Another clinical trial investigated this compound's efficacy in treating functional dyspepsia. The randomized controlled crossover study demonstrated that the combination significantly improved quality of life and symptom relief when compared to placebo treatments .

Safety Profile

While this compound is generally well-tolerated, certain adverse effects have been documented:

- Hyponatremia : A case report highlighted a patient developing hyponatremia after prolonged use, necessitating careful monitoring .

- Dysphagia : Another report indicated a link between this compound use and dysphagia symptoms, emphasizing the need for awareness regarding potential side effects .

Case Study: Persistent Idiopathic Facial Pain

- Patient Cohort : 128 patients

- Results : 82% achieved significant pain relief within an average of 3 days.

Case Study: Hyponatremia

- Patient Details : A woman treated with this compound developed hyponatremia after six months.

- Outcome : Symptoms improved with sodium supplementation after discontinuation of treatment.

Mecanismo De Acción

Litracen ejerce sus efectos al inhibir la recaptación de neurotransmisores como la serotonina y la noradrenalina en el cerebro. Esto lleva a un aumento en los niveles de estos neurotransmisores en la hendidura sináptica, lo que mejora el estado de ánimo y alivia los síntomas de la depresión . Los objetivos moleculares de this compound incluyen los transportadores de serotonina y noradrenalina, y modula las vías involucradas en la regulación del estado de ánimo.

Comparación Con Compuestos Similares

Litracen es similar a otros antidepresivos tricíclicos como:

Methis compound: Otro antidepresivo tricíclico con una estructura y un mecanismo de acción similares.

Fluotracen: Un compuesto con propiedades farmacológicas similares pero diferente estructura química.

La singularidad de this compound radica en su estructura química específica, que le confiere propiedades farmacológicas distintas en comparación con otros antidepresivos tricíclicos.

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

Litracen, an active metabolite of methis compound, is primarily utilized in psychiatric medicine, particularly in the treatment of depressive disorders. This article explores its biological activity, pharmacological properties, and clinical implications based on diverse research findings.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both an antidepressant and an anxiolytic. It is commonly prescribed in combination with flupentixol for its synergistic effects on mood regulation. The pharmacokinetics of this compound reveal that it is metabolized primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for its therapeutic efficacy and safety profile .

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Moderate (approx. 50%) |

| Half-life | 12-24 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal (urine) |

Antidepressant Effects

This compound's antidepressant activity is attributed to its ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. Studies indicate that it enhances serotonin reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs), thereby improving mood and reducing anxiety symptoms .

Anxiolytic Properties

In addition to its antidepressant effects, this compound has shown significant anxiolytic properties. Clinical studies have demonstrated that patients receiving this compound in conjunction with flupentixol report reduced anxiety levels and improved overall mental health outcomes compared to those receiving flupentixol alone .

Case Studies and Clinical Findings

- Case Study on Depression Management : A 46-year-old female patient diagnosed with major depression was treated with a combination of flupentixol (0.5 mg) and methis compound (10 mg). Over six months, she exhibited significant improvement in depressive symptoms, with a noted reduction in anxiety levels. However, she developed hyponatremia as a side effect, prompting a reevaluation of her medication regimen .

- Long-term Efficacy Study : In a cohort study involving 120 patients with chronic depression, those treated with this compound alongside standard antidepressants showed a 30% greater improvement in the Hamilton Depression Rating Scale compared to those receiving only standard treatment. Adverse effects were minimal and manageable .

Safety Profile

While generally well-tolerated, this compound can cause adverse effects such as sedation, dizziness, and gastrointestinal disturbances. Notably, cases of extrapontine myelinolysis have been reported in patients taking high doses combined with flupentixol, highlighting the need for careful monitoring of sodium levels during treatment .

Propiedades

IUPAC Name |

3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZMDLDJTGPIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199200 | |

| Record name | Litracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-30-9 | |

| Record name | 3-(10,10-Dimethyl-9(10H)-anthracenylidene)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litracen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITRACEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3D399IVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.